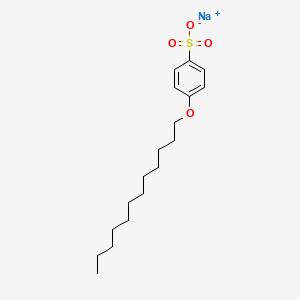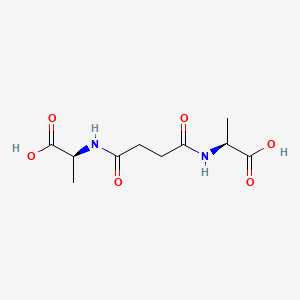
DL-Alanine, N,N'-(1,4-dioxo-1,4-butanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- is a compound that contains 34 atoms, including 16 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents might include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- has several scientific research applications. It is used in chemistry for studying molecular interactions and reactions. In biology, it can be used to investigate biochemical pathways and enzyme activities. In medicine, this compound may be explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, influencing biochemical processes and pathways .
Comparison with Similar Compounds
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include other derivatives of alanine or compounds with similar functional groups. The specific properties and applications of DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can be contrasted with these similar compounds to emphasize its distinct characteristics .
Properties
CAS No. |
135245-11-3 |
|---|---|
Molecular Formula |
C10H16N2O6 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C10H16N2O6/c1-5(9(15)16)11-7(13)3-4-8(14)12-6(2)10(17)18/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-,6-/m0/s1 |
InChI Key |
CDQKTSONICCRIS-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


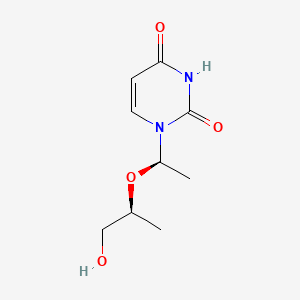
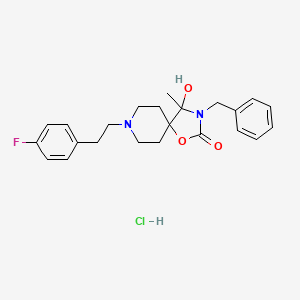
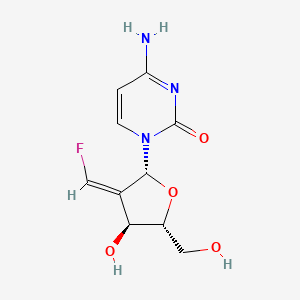
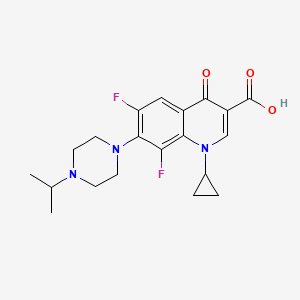
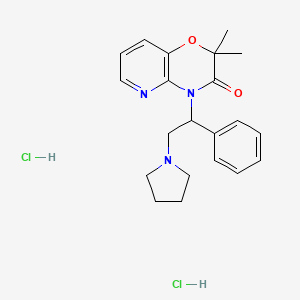
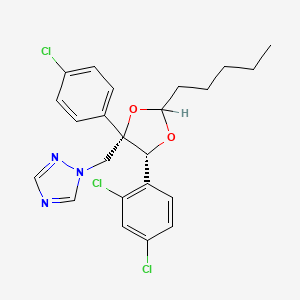
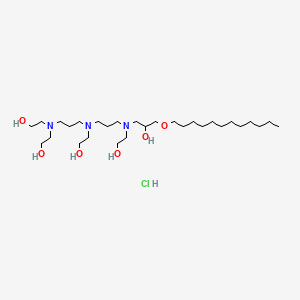
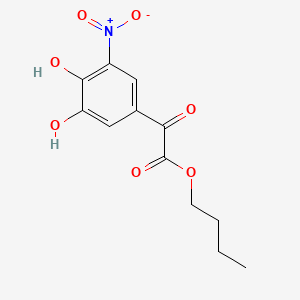
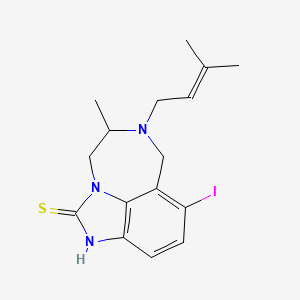
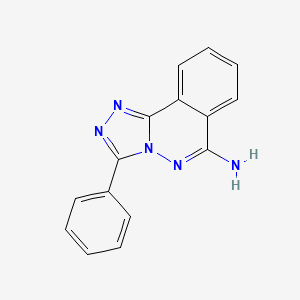
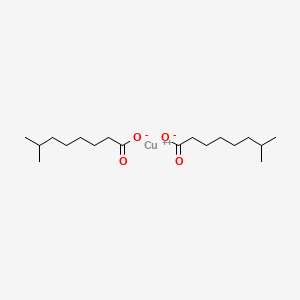
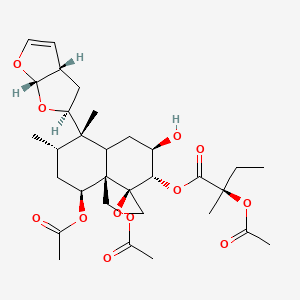
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
